

Foreword: The Significance of Solid-State Characterization in Modern Drug Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(Phenylsulfonyl)piperazine**

Cat. No.: **B087590**

[Get Quote](#)

In the landscape of pharmaceutical sciences, the journey from a promising molecule to a viable drug product is paved with meticulous characterization. The solid-state properties of an active pharmaceutical ingredient (API) are not mere data points; they are critical determinants of its stability, manufacturability, and, most importantly, its bioavailability and therapeutic efficacy. The **1-(phenylsulfonyl)piperazine** scaffold is a recurring motif in medicinal chemistry, recognized for its utility in developing agents with diverse pharmacological activities, from antipsychotics to antiviral candidates.^{[1][2]} Its widespread use underscores the necessity for a profound understanding of its physical characteristics.

This guide provides a comprehensive technical overview of the solid-state properties of **1-(Phenylsulfonyl)piperazine**. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the implications of the results. We will explore the core physical properties, delve into advanced solid-state characterization techniques, and provide field-proven experimental protocols to empower researchers in their own investigations.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation upon which all other characterization rests. **1-(Phenylsulfonyl)piperazine** is a heterocyclic compound featuring a piperazine ring N-substituted with a phenylsulfonyl group.

Property	Value	Source
Chemical Name	1-(Phenylsulfonyl)piperazine	-
Synonyms	N-(Phenylsulfonyl)piperazine	-
CAS Number	14172-55-5	[3]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂ S	[3]
Molecular Weight	226.30 g/mol	[3]
Physical Form	White to Yellow Solid	

A note on the hydrochloride salt: This compound is also commonly handled as a hydrochloride salt (CAS: 412293-98-2), which will exhibit different physical properties, particularly solubility and melting point.[\[4\]](#)[\[5\]](#) This guide focuses on the free base solid.

Core Physical Properties: The First Line of Characterization

The initial assessment of a solid compound involves evaluating its fundamental physical properties. These data provide immediate insights into purity, identity, and handling characteristics.

Melting Point: A Sentinel for Purity and Polymorphism

The melting point is a critical thermal property that provides a preliminary indication of a crystalline solid's purity. A sharp melting range is characteristic of a pure substance, while a broad range often suggests the presence of impurities or multiple crystalline forms (polymorphs).

While a definitive melting point for the unsubstituted **1-(Phenylsulfonyl)piperazine** is not prominently reported in the cited literature, data from closely related derivatives suggest a melting point in the range of 150-160 °C. For instance, 1-(phenylsulfonyl)-4-(2-pyridinyl)-piperazine has a melting point of 154-157 °C, and 1-Benzenesulfonyl-4-benzhydryl-piperazine melts at 159 °C.[\[6\]](#)[\[7\]](#)[\[8\]](#)

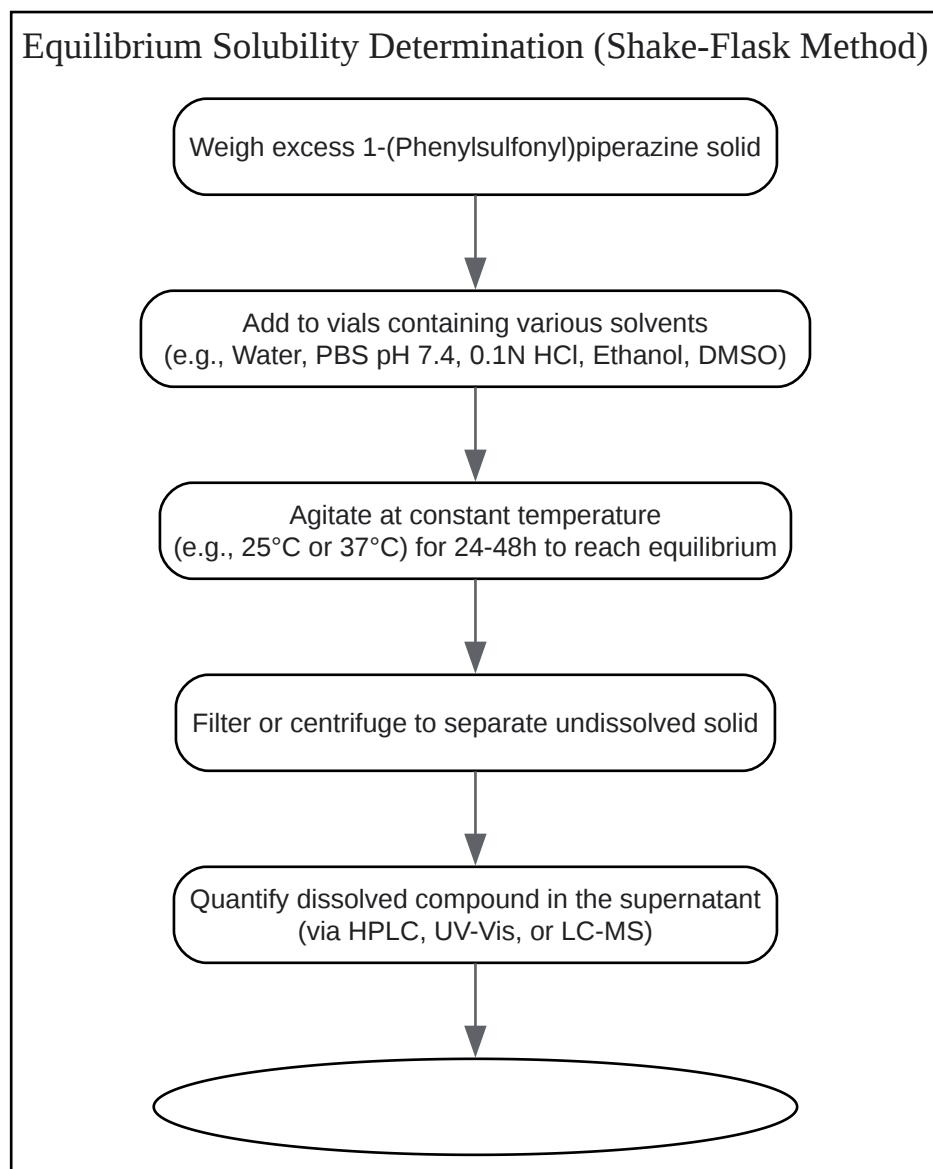
Causality Behind the Experiment: The energy required to break the crystal lattice and transition the compound from a solid to a liquid is highly specific. Impurities disrupt this lattice, typically lowering and broadening the melting range. Different polymorphs, having distinct crystal packing arrangements and lattice energies, will also exhibit different melting points. Therefore, melting point determination is a simple, yet powerful, first-pass analytical tool.

Solubility Profile: The Gateway to Bioavailability

For a drug to be effective, it must first dissolve. The solubility of an API in various media is a cornerstone of pre-formulation studies. The structure of **1-(Phenylsulfonyl)piperazine** contains both a polar sulfonyl group and a basic piperazine ring, which can be protonated, alongside a nonpolar phenyl ring. This amphiphilic nature suggests a nuanced solubility profile.

While piperazine itself is highly soluble in water, the large, hydrophobic phenylsulfonyl group is expected to significantly decrease aqueous solubility.^[9] Conversely, it is likely to be soluble in various organic solvents.^[9] A comprehensive solubility screen is essential.

Experimental Workflow: Solubility Screening



[Click to download full resolution via product page](#)

Caption: Workflow for determining equilibrium solubility.

Advanced Solid-State Characterization: Unveiling the Crystalline Landscape

Beyond the core properties, a deeper investigation into the solid state is imperative for robust drug development. This involves understanding the compound's crystallinity, its potential to exist in multiple forms (polymorphism), and its precise three-dimensional structure.

Crystallinity and Polymorphism

Crystallinity refers to the degree of structural order in a solid. A crystalline solid possesses a highly ordered, three-dimensional arrangement of molecules known as a crystal lattice. An amorphous solid lacks this long-range order.

Polymorphism is the ability of a solid to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to significant differences in physical properties, including:

- Melting Point
- Solubility and Dissolution Rate
- Stability (Chemical and Physical)
- Mechanical Properties (e.g., tabletability)

The existence of polymorphism in related piperazine compounds has been documented, making it a critical area of investigation for **1-(Phenylsulfonyl)piperazine**.^[10] Failure to identify and control the polymorphic form during drug development can lead to catastrophic failures in manufacturing or clinical efficacy.

X-ray Diffraction: The Gold Standard for Structural Analysis

X-ray diffraction (XRD) is the most powerful technique for probing the atomic and molecular structure of a crystalline solid.

- Powder X-ray Diffraction (PXRD): This technique is used on a bulk powder sample and generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline form. It is the primary tool for polymorph screening, quality control, and stability testing.
- Single-Crystal X-ray Diffraction (SCXRD): When a suitable single crystal can be grown, SCXRD provides the definitive three-dimensional atomic arrangement of the molecule within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives of **1-(Phenylsulfonyl)piperazine** have successfully used SCXRD to elucidate their structures.[7][11][12] A recurring and critical finding is that the piperazine ring consistently adopts a stable chair conformation.[7][12] This conformation is the lowest energy state and dictates the spatial orientation of the substituents, which is vital for understanding molecular interactions with biological targets.

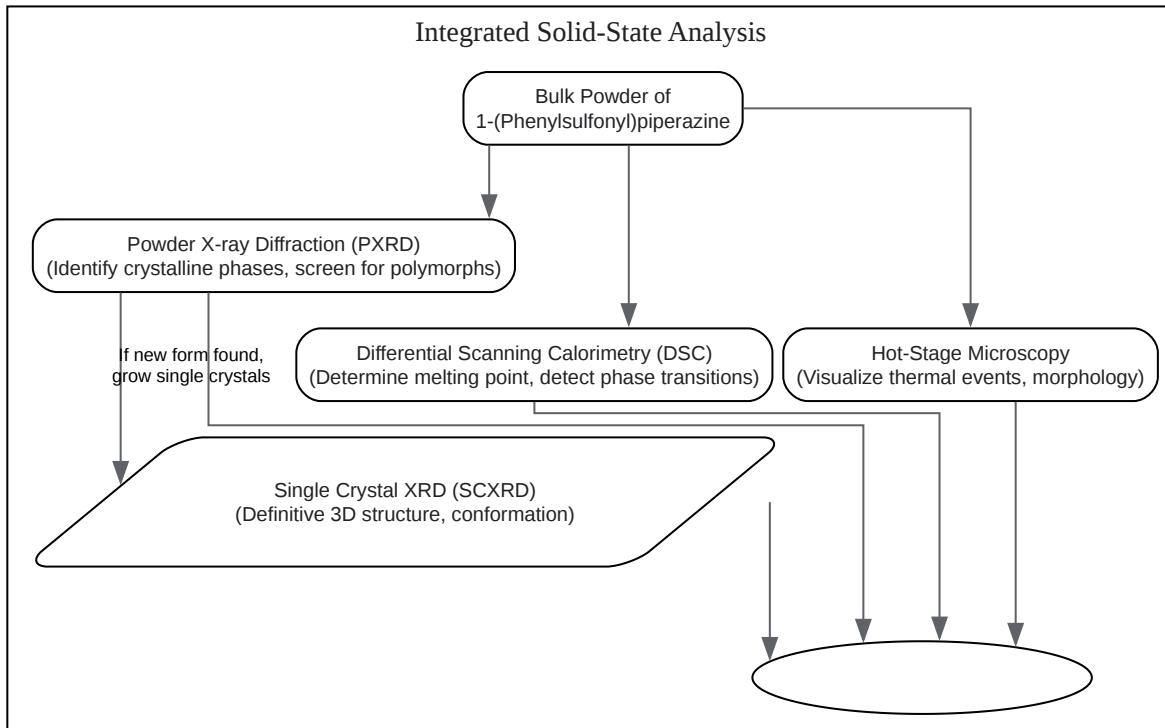
The crystal structure of a closely related analog, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, has been determined, providing valuable insight into the likely packing and intermolecular forces at play.[12]

Table of Crystallographic Data for an Analog: Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[12]

Parameter	Value
Formula	C ₁₃ H ₁₈ N ₂ O ₄ S
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	6.1433 (5)
b (Å)	20.5966 (17)
c (Å)	12.5626 (8)
β (°)	114.026 (3)
Volume (Å ³)	1451.84 (19)
Z	4

Causality Behind the Experiment: SCXRD provides unambiguous proof of structure and conformation. This data is invaluable for computational modeling, understanding structure-activity relationships (SAR), and for intellectual property protection. PXRD is the workhorse for ensuring batch-to-batch consistency and that the correct, most stable (or most bioavailable) polymorphic form is being produced.

Workflow: Comprehensive Solid-State Characterization



[Click to download full resolution via product page](#)

Caption: A logical workflow for comprehensive solid-state characterization.

Detailed Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following are standardized protocols for key characterization experiments.

Protocol 1: Melting Point Determination via Capillary Method

- Sample Preparation: Finely grind a small sample of **1-(Phenylsulfonyl)piperazine** solid to a powder.

- Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample in. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
- Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
- Heating Profile: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range (approx. 140 °C).
- Observation: Once the preliminary range is identified, repeat the measurement with a fresh sample using a much slower ramp rate (1-2 °C/min) through the melting range.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting range is reported as Onset – Completion.

Protocol 2: Powder X-ray Diffraction (PXRD) for Phase Identification

- Sample Preparation: Gently pack approximately 10-20 mg of the solid powder into a sample holder. Ensure the surface is flat and level with the holder's surface to avoid height errors.
- Instrument Setup: Place the sample holder into the diffractometer. Configure the instrument with a standard source (e.g., Cu K α radiation, $\lambda = 1.5406 \text{ \AA}$).
- Data Collection: Scan the sample over a relevant angular range, typically from 2° to 40° in 2θ . Use a step size of ~0.02° and an appropriate scan speed (e.g., 1-5°/min).
- Data Analysis: Process the raw data to generate a diffractogram (Intensity vs. 2θ). Identify the characteristic peak positions (in 2θ), which serve as the fingerprint for that crystalline form. Compare the pattern to a reference database or previously analyzed batches to confirm phase identity.

Implications and Conclusion

The physical properties of **1-(Phenylsulfonyl)piperazine** solid are not academic curiosities; they are fundamental to its application in research and drug development. A defined melting point signals purity. A known solubility profile dictates formulation strategy. A complete understanding of its crystalline landscape ensures that the most stable and bioavailable form is selected and consistently manufactured. The chair conformation of the piperazine ring, confirmed in its derivatives, is a vital piece of information for medicinal chemists designing the next generation of therapeutics based on this privileged scaffold.[\[7\]](#)[\[12\]](#)[\[13\]](#)

This guide has outlined the critical physical properties of **1-(Phenylsulfonyl)piperazine** solid and provided the rationale and methodologies for their determination. By employing these techniques, researchers can build a robust data package that de-risks development, satisfies regulatory requirements, and ultimately accelerates the translation of promising molecules into effective medicines.

References

- ChemicalBook. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS.
- ChemicalBook. 1-(PHENYLSULFINYL)PIPERIDINE 97 CAS#: 4972-31-0.
- Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Zhao, C. S., et al. Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3 - Taylor & Francis Online.
- Sigma-Aldrich. 1-(4-(Methylsulfonyl)phenyl)piperazine | 187669-60-9.
- Kim, J., et al.
- European Patent Office. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
- Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
- PubChem. 1,4-Bis(phenylsulfonyl)piperazine.
- ChemSynthesis. 1-(Phenylsulfinyl)piperidine.
- Arshad, S., et al. Ethyl 4-(phenylsulfonyl)
- ResearchGate. (2025). Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine.
- PubChem. 1-Phenylpiperazine.
- ChemicalBook. **1-(Phenylsulfonyl)Piperazine** Hydrochloride(WXC02506).
- AiFChem. **1-(Phenylsulfonyl)piperazine** hydrochloride.
- Matrix Scientific. **1-(Phenylsulfonyl)piperazine**.
- ChemicalBook. (2023). 1-(p-Chloro- α -phenylbenzyl)-4-(phenylsulfonyl)piperazine.

- Sigma-Aldrich. **1-(Phenylsulfonyl)piperazine** | 14172-55-5.
- Sigma-Aldrich. **1-(PHENYLSULFONYL)PIPERAZINE** AldrichCPR.
- Solubility of Things. Piperazine.
- ChemicalBook. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Grienke, U., et al. (2020). Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. PubMed.
- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Romanelli, M. N., et al. (2022).
- Gholivand, K., et al.
- Caffarel-Salvador, E., et al. (2016).
- ResearchGate. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14172-55-5 Cas No. | 1-(Phenylsulfonyl)piperazine | Matrix Scientific [matrixscientific.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. 412293-98-2 | 1-(Phenylsulfonyl)piperazine hydrochloride - AiFChem [aifchem.com]
- 6. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS#: 74130-03-3 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS#: 74130-03-3 [m.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N'-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foreword: The Significance of Solid-State Characterization in Modern Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087590#physical-properties-of-1-phenylsulfonylpiperazine-solid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com